5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Catalog No.
S637363
CAS No.
894086-00-1
M.F
C32H35N4P
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-...

CAS Number

894086-00-1

Product Name

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

IUPAC Name

ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

Molecular Formula

C32H35N4P

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3

InChI Key

PTXJGGGNGMPMBG-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C

Synonyms

bippyphos

Canonical SMILES

CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C

Ligand for Palladium-Catalyzed Amination:

-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, also known as XPhos, is a commonly used ligand in palladium-catalyzed amination reactions. These reactions involve the formation of a carbon-nitrogen (C-N) bond between an aryl halide (Ar-X) and an amine (NR2). XPhos plays a crucial role in facilitating these reactions by coordinating with the palladium metal center and activating the aryl halide for nucleophilic attack by the amine.

Studies have demonstrated the effectiveness of XPhos in various amination reactions, including the Buchwald-Hartwig amination, the Negishi coupling, and the Sonogashira coupling. Its bulky tert-butyl groups provide steric hindrance, leading to high regioselectivity (preference for a specific reaction site) in the amination process.

Here are some examples of research articles utilizing XPhos for palladium-catalyzed amination:

  • Selective ortho-C-H arylation of N-heterocycles using palladium/XPhos catalyst system:
  • Synthesis of functionalized biaryls through Negishi coupling catalyzed by palladium/XPhos:
  • Sonogashira coupling of aryl chlorides using palladium/XPhos catalyst:

Other Applications:

Beyond its primary use in amination reactions, XPhos has been explored in other areas of scientific research, including:

  • Hydroformylation: XPhos can be used as a ligand for palladium catalysts in hydroformylation reactions, which involve the conversion of alkenes into aldehydes.
  • Hydrogenation: XPhos-palladium complexes have been shown to be effective catalysts for the hydrogenation of various unsaturated organic compounds.
  • Polymerization: XPhos can be used as a ligand for metallocene catalysts in the polymerization of olefins (alkenes) to form various types of plastics.

5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, commonly referred to as BippyPhos, is a phosphine ligand characterized by its unique structure, which incorporates a bipyrazole framework. Its molecular formula is C32H35N4P, and it has a molecular weight of approximately 513.63 g/mol. The compound features two tert-butyl groups attached to a phosphino moiety, enhancing its steric and electronic properties, making it particularly useful in various catalytic applications.

This compound is notable for its ability to stabilize metal complexes, which is crucial in catalysis. The presence of the triphenyl group contributes to its lipophilicity and solubility in organic solvents, allowing for more versatile applications in synthetic chemistry .

Primarily as a ligand in coordination chemistry. It can form stable complexes with transition metals such as palladium and platinum, facilitating cross-coupling reactions like Suzuki and Heck reactions. The phosphine component acts as a donor site for the metal center, enhancing the reactivity of the metal-ligand complex.

The compound can also undergo oxidation reactions under certain conditions, where the phosphine can be converted to phosphine oxides. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the bipyrazole moiety .

The synthesis of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole typically involves several steps:

  • Preparation of Bipyrazole Derivative: The initial step involves synthesizing the bipyrazole core through condensation reactions between appropriate hydrazines and carbonyl compounds.
  • Phosphination: The bipyrazole derivative is then treated with di-tert-butylphosphine under controlled conditions to introduce the phosphino group. This step often requires careful monitoring of temperature and reaction time to achieve high yields.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole .

The primary applications of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole are found in:

  • Catalysis: As a ligand in various catalytic processes including cross-coupling reactions (e.g., Suzuki and Heck reactions), where it enhances the efficiency and selectivity of metal catalysts.
  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules due to its ability to stabilize reactive intermediates.
  • Material Science: Potential use in developing new materials with tailored properties through coordination with transition metals .

Interaction studies involving 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole primarily focus on its coordination behavior with various metal ions. These studies reveal how the ligand's steric and electronic properties influence the stability and reactivity of metal-ligand complexes.

Research has shown that BippyPhos can significantly affect reaction pathways in catalytic processes by altering the electronic environment around the metal center. This behavior highlights its versatility as a ligand in fine-tuning catalytic activity .

Several compounds share structural similarities with 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Di(1-adamantyl)phosphino-1',3',5'-triphenyl-1'H-1,4'-bipyrazolePhosphine ligandBulkier adamantyl groups enhance steric hindrance
5-(Diethylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazolePhosphine ligandEthyl groups provide different electronic properties
5-(Diphenylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazolePhosphine ligandMore electron-rich due to phenyl groups

Uniqueness of 5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

The uniqueness of 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole lies in its combination of steric bulk from tert-butyl groups and the ability to stabilize various metal centers effectively. This property makes it particularly valuable in catalysis compared to other similar compounds that may lack such steric hindrance or electronic tuning capabilities .

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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